Methylnaphthidate (HDMP-28) vs. Methylphenidate: Potency and Half-Life Advantage in Dopamine Reuptake Inhibition
Methylnaphthidate demonstrates a clear quantitative advantage over its parent compound, methylphenidate, in both potency of dopamine reuptake inhibition and in vitro half-life. This dual enhancement is a direct consequence of the substitution of the phenyl ring with a naphthalene group [1].
| Evidence Dimension | In vitro Dopamine Reuptake Inhibition Potency and Half-Life |
|---|---|
| Target Compound Data | Several times the potency of methylphenidate; longer half-life. |
| Comparator Or Baseline | Methylphenidate: Baseline potency and half-life. |
| Quantified Difference | Potency: several-fold higher; Half-life: surpasses methylphenidate (exact numeric values not provided in source). |
| Conditions | In vitro assays (as cited in Drug Test Anal. 2024 publication) |
Why This Matters
This data confirms that methylnaphthidate is not a simple analog but a more potent and metabolically distinct research tool, requiring its procurement for studies requiring enhanced DAT engagement or different temporal dynamics.
- [1] Muhammed Ajeebsanu M, et al. Comprehensive metabolic investigation of dopamine reuptake inhibitor HDMP-28 in equine liver microsomes and Cunninghamella elegans for doping control. Drug Test Anal. 2024 Jan 15. View Source
